molecular formula C9H12N4O2S B13948617 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide CAS No. 2733-54-2

4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide

Cat. No.: B13948617
CAS No.: 2733-54-2
M. Wt: 240.28 g/mol
InChI Key: GYWBMJZUFMUOPG-UHFFFAOYSA-N
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Description

4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide is a compound that features both an imidazole ring and a sulfonamide group The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the sulfonamide group consists of a sulfonyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide typically involves the formation of the imidazole ring followed by the introduction of the sulfonamide group. One common method involves the cyclization of an appropriate precursor, such as an amidine, with a suitable aldehyde or ketone under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include oxidized imidazole derivatives, reduced dihydroimidazole compounds, and various substituted sulfonamides. These products can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as an enzyme inhibitor and can be used in studies related to enzyme activity and inhibition.

    Medicine: Due to its sulfonamide group, it may exhibit antibacterial properties and can be explored for the development of new antimicrobial agents.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition can disrupt bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the imidazole ring and the sulfonamide group in 4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide makes it unique compared to other similar compounds. This combination allows it to participate in a wider range of chemical reactions and enhances its potential for various applications in research and industry .

Properties

CAS No.

2733-54-2

Molecular Formula

C9H12N4O2S

Molecular Weight

240.28 g/mol

IUPAC Name

4-amino-N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C9H12N4O2S/c10-7-1-3-8(4-2-7)16(14,15)13-9-11-5-6-12-9/h1-4H,5-6,10H2,(H2,11,12,13)

InChI Key

GYWBMJZUFMUOPG-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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